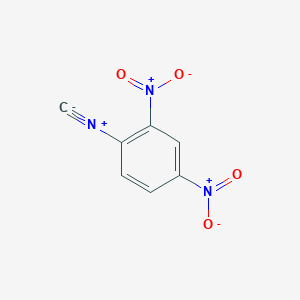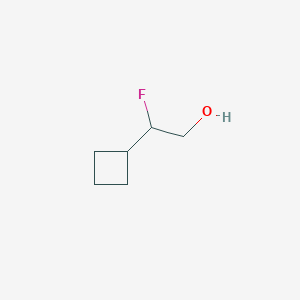
2-Cyclobutyl-2-fluoroethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclobutyl-2-fluoroethan-1-ol is a chemical compound with the molecular formula C6H11FO . It has a molecular weight of 118.15 . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for 2-Cyclobutyl-2-fluoroethan-1-ol is 1S/C6H11FO/c7-6(4-8)5-2-1-3-5/h5-6,8H,1-4H2 . This code provides a textual representation of the molecule’s structure.Physical And Chemical Properties Analysis
2-Cyclobutyl-2-fluoroethan-1-ol is a liquid at room temperature . It has a molecular weight of 118.15 . More specific physical and chemical properties are not available in the search results.Wissenschaftliche Forschungsanwendungen
Photophysical Properties and Applications in OLEDs
Research has indicated that three-coordinate organoboron compounds, known for their electron-accepting capabilities, can be utilized in materials chemistry for applications such as nonlinear optical materials, chemical sensors, and organic light-emitting diodes (OLEDs). These compounds exhibit large electronic dipoles, promoting donor-acceptor charge-transfer upon light excitation. Consequently, donor-acceptor triarylboranes have been developed as efficient blue emitters for OLEDs, highlighting the potential for compounds like 2-Cyclobutyl-2-fluoroethan-1-ol in optoelectronic materials (Hudson & Wang, 2009).
Synthesis and Reactivity in Organic Chemistry
The synthesis and reactivity of fluorinated cyclobutanes have been explored, demonstrating their potential in producing new mono- or di-substituted cycloolefins. These reactions often result in the formation of spirocyclic compounds, indicating the versatility of fluorinated cyclobutanes in organic synthesis (Mir & Shreeve, 1994).
Catalytic Fluoromethylation of Carbon-Carbon Multiple Bonds
Fluoromethyl groups, including CF3 and CF2H, are significant in pharmaceuticals and agrochemicals. Photoredox catalysis has emerged as a powerful tool for radical reactions, including fluoromethylation, through visible-light-induced single-electron-transfer processes. This research underlines the importance of designing appropriate reaction systems for efficient and selective radical fluoromethylation, a process potentially applicable to compounds like 2-Cyclobutyl-2-fluoroethan-1-ol (Koike & Akita, 2016).
Application in Oligonucleotide Therapeutics
Oligonucleotides (ONs) have a broad spectrum of applications in interfering with biomolecules across the central dogma. The development of antisense and splice-switching ONs, as well as short interfering RNA drugs, exemplifies the crucial role of synthetic nucleic acid chemistry in drug development. The modifications often include phosphorothioate linkages and various 2'-substitutions, highlighting the potential use of fluorinated compounds in enhancing the bioavailability and stability of therapeutic ONs (Smith & Zain, 2019).
Safety and Hazards
The safety information for 2-Cyclobutyl-2-fluoroethan-1-ol indicates that it is a hazardous substance. It has the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H227, H315, H319, H335, which indicate that it is combustible, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Wirkmechanismus
Mode of Action
The mode of action of 2-Cyclobutyl-2-fluoroethan-1-ol is currently unknown due to the lack of scientific studies on this specific compound . It’s possible that the compound interacts with its targets in a way that alters their function, but more research is needed to confirm this and to understand the specifics of these interactions.
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Cyclobutyl-2-fluoroethan-1-ol is currently unavailable . These properties would have a significant impact on the compound’s bioavailability, or the extent and rate at which it reaches its site of action in the body.
Eigenschaften
IUPAC Name |
2-cyclobutyl-2-fluoroethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11FO/c7-6(4-8)5-2-1-3-5/h5-6,8H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXTXZSFKKWPQLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(CO)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclobutyl-2-fluoroethan-1-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Fluoro-4-[4-(trifluoromethyl)phenyl]piperidine hydrochloride](/img/structure/B2920578.png)
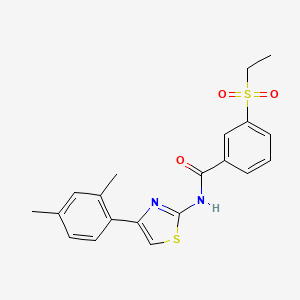
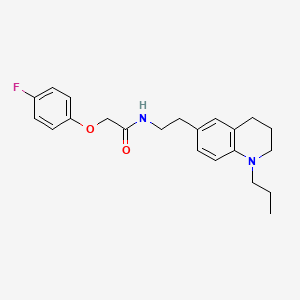
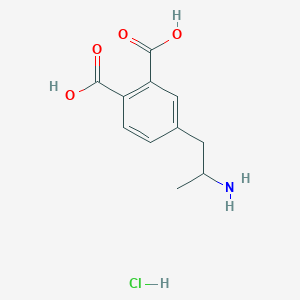
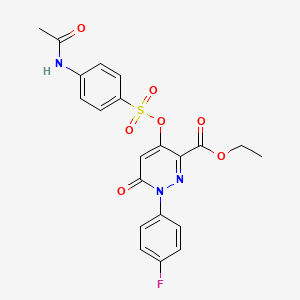

![N-(2,5-dimethoxyphenyl)-11-imino-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2920591.png)
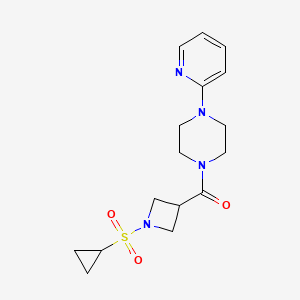
![N-(3-chloro-4-methoxyphenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2920594.png)
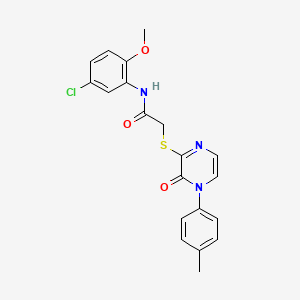

![N-[(1-Hydroxycyclobutyl)-phenylmethyl]prop-2-enamide](/img/structure/B2920599.png)

